Aqueous Solubility: Dihydrate vs. Free Acid — A Procurement-Decisive 100-Fold Differential
The most decisive factor for aqueous-phase applications is the solubility differential between the target compound and its free acid precursor. Sodium 4-aminobenzenesulfonate dihydrate is classified as 'freely soluble' in water [1], in contrast to sulfanilic acid (the free acid), which is only sparingly soluble, requiring approximately 100 mL of water to dissolve 1 g at 20°C [2]. This represents a qualitative and quantitative solubility enhancement that eliminates the need for in situ neutralization and facilitates homogeneous reaction conditions in dye coupling and pharmaceutical syntheses .
| Evidence Dimension | Aqueous solubility at 20°C |
|---|---|
| Target Compound Data | Freely soluble in water (qualitative descriptor indicating very high solubility) |
| Comparator Or Baseline | Sulfanilic acid (free acid, CAS 121-57-3): ~1 g/100 g water (approx. 10 g/L) |
| Quantified Difference | Substantially greater solubility; free acid requires ~100x more solvent volume for equivalent mass |
| Conditions | Ambient temperature, aqueous medium |
Why This Matters
This solubility differential is the primary procurement filter for any application requiring aqueous reaction conditions, as the free acid would necessitate additional neutralization steps and heterogeneous phase handling.
- [1] DrugFuture. Sulfanilic Acid. Sodium salt dihydrate properties: Freely sol in water. View Source
- [2] DrugFuture. Sulfanilic Acid. Solubility: Slowly sol in water: ~1% at 20° (w/w anhydr). View Source
